2-[(E)-(naphthalen-1-ylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a naphthalene moiety, an imine group, and a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps. One common approach is the condensation reaction between naphthalen-1-ylamine and benzaldehyde to form the imine intermediate. This intermediate is then reacted with 3-chloro-1-benzothiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The benzothiophene ring may interact with hydrophobic pockets in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
2-(NAPHTHALEN-1-YL)ETHANAMINE: A simpler compound with a naphthalene moiety and an amine group.
2-(NAPHTHALEN-1-YL)PYRIDINE: Contains a naphthalene ring and a pyridine ring.
DICHLOROANILINE: An aniline derivative with two chlorine atoms.
Uniqueness
2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its combination of a naphthalene moiety, an imine group, and a benzothiophene ring
Properties
Molecular Formula |
C26H16ClNO2S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
[2-(naphthalen-1-yliminomethyl)phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C26H16ClNO2S/c27-24-20-12-4-6-15-23(20)31-25(24)26(29)30-22-14-5-2-9-18(22)16-28-21-13-7-10-17-8-1-3-11-19(17)21/h1-16H |
InChI Key |
WPTJANLCUFAVQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=CC=C3OC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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